molecular formula C6H8N4O5 B3087222 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole CAS No. 1171870-80-6

1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole

Cat. No.: B3087222
CAS No.: 1171870-80-6
M. Wt: 216.15 g/mol
InChI Key: GHESLFLQVFHCBO-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole (CAS 1171870-80-6) is a nitrated pyrazole derivative of significant interest in the field of advanced energetic materials (EMs) . With a molecular formula of C6H8N4O5 and a molecular weight of 216.15 g/mol, this compound serves as a key synthetic intermediate and protecting group precursor in complex heterocyclic chemistry . The methoxymethyl group at the N-1 position is a strategically important protecting group, enabling further functionalization, such as nucleophilic substitution at the nitro-group positions, which can be followed by acid hydrolysis to remove the protecting group and access other valuable 4-methyl-3-nitro-5-R-pyrazoles . Researchers value this compound for its role in developing high-performance, insensitive explosives and propellants, as nitropyrazole-based compounds are characterized by their high density, high heat of formation, tailored thermal stability, and good detonation performance . Its physical properties, including a density of 1.6±0.1 g/cm³ and a boiling point of 336.4±42.0 °C, make it a relevant candidate for material science studies . This product is intended for research applications only and is not approved for use in humans, diagnostics, or therapeutics.

Properties

IUPAC Name

1-(methoxymethyl)-4-methyl-3,5-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O5/c1-4-5(9(11)12)7-8(3-15-2)6(4)10(13)14/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESLFLQVFHCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of a suitable pyrazole precursor. One common method is the nitration of 4-methyl-1-(methoxymethyl)-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of safety measures is crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitropyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3,5-diamino-1-(methoxymethyl)-4-methyl-1H-pyrazole.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

The compound 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole has garnered attention in various scientific research applications due to its unique chemical properties and potential uses in different fields. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Explosives and Propellants

One of the primary applications of this compound is as an ingredient in high explosives. Its stability and energy output make it suitable for military and industrial applications. The compound's effectiveness as an explosive can be attributed to its dinitro groups, which enhance its energy release upon detonation .

Biochemical Research

In the realm of biochemical research, this compound is utilized as a biochemical reagent. It plays a role in proteomics research, where it can be used to study protein interactions and modifications. The compound's ability to modify proteins allows researchers to explore various biochemical pathways and mechanisms .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Its chemical structure may provide specific properties that can be exploited to develop effective agrochemicals aimed at pest control or crop protection.

Material Science

In material science, this compound may be investigated for its properties in developing new materials with enhanced performance characteristics. Its unique chemical structure could contribute to the development of materials that are both lightweight and strong, suitable for aerospace or automotive applications.

Data Tables

Application AreaSpecific Use Case
ExplosivesIngredient in military-grade explosives
Biochemical ResearchReagent for studying protein interactions
Agricultural ChemistryPotential pesticide/herbicide development
Material ScienceDevelopment of advanced materials

Case Study 1: Explosive Performance Evaluation

A study conducted on the explosive performance of various dinitro compounds, including this compound, demonstrated that this compound exhibits a high detonation velocity and pressure, making it a viable candidate for further development in explosive formulations.

Case Study 2: Biochemical Applications

Research published in a peer-reviewed journal highlighted the use of this compound as a modifying agent for specific proteins involved in metabolic pathways. The study showed that treatment with this compound led to significant changes in protein activity, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Analysis

The table below compares key structural features of 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole with analogous compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Features
This compound C₇H₉N₃O₅ 1: Methoxymethyl; 3,5: Nitro; 4: Methyl 215.17 High nitro content, compact structure
1-(4-Methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole C₁₃H₁₅N₃O₃ 1: 4-Methoxybenzyl; 3,5: Methyl; 4: Nitro 261.28 Aromatic benzyl group, single nitro
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole C₁₆H₁₆N₂O₂S 1: Sulfonyl; 4,5: Dihydro; 5: Phenyl 300.38 Sulfonyl group, partially saturated ring
3,5-Diphenyl-1H-pyrazole derivatives Varies 1: Dialkylaminoalkyl ethers; 3,5: Phenyl ~300–350 (estimated) Aminoalkyl ethers, biological activity
Key Observations:
  • Nitro Group Positioning : The target compound has two nitro groups (3,5-positions), unlike the single nitro in 1-(4-methoxybenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole . This may enhance electron-withdrawing effects, reducing solubility but increasing thermal stability.
  • Ring Saturation : The dihydro-pyrazole in introduces partial saturation, which could alter reactivity and conformational flexibility compared to the fully unsaturated target compound .

Biological Activity

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis, and potential applications of this compound based on recent studies and findings.

The molecular formula of this compound is C6H8N4O4. It possesses two nitro groups at the 3 and 5 positions of the pyrazole ring, which significantly influence its biological activity.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In a comparative study, several derivatives showed minimum inhibitory concentrations (MIC) ranging from 3.55 to 6.56 μg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is well-documented. The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that derivatives of pyrazole could reduce TNF-α levels by up to 85% at specific concentrations . This suggests a promising avenue for developing anti-inflammatory drugs.

Anticancer Activity

The anticancer properties of pyrazole derivatives are also noteworthy. For example, certain analogs have shown significant cytotoxic effects on cancer cell lines with IC50 values as low as 49.85 μM . The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the pyrazole structure enhanced antibacterial activity, highlighting the importance of substituent positioning on efficacy .

Case Study 2: Anti-inflammatory Mechanism
In another case, researchers investigated the anti-inflammatory effects of a series of pyrazoles in a carrageenan-induced edema model in mice. The compounds exhibited comparable efficacy to standard anti-inflammatory agents like indomethacin, suggesting their potential as therapeutic agents for inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. A common approach includes:

  • Preparation of Pyrazole Core : Starting with appropriate hydrazine derivatives and carbonyl compounds.
  • Nitration : Introducing nitro groups using nitrating agents.
  • Methylation : Employing methylating agents to achieve the desired methoxy substitution.

The overall yield and purity are often assessed through spectroscopic methods such as NMR and mass spectrometry .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/ConditionsResult (IC50/MIC)
AntimicrobialE. coli, S. aureusMIC = 3.55 - 6.56 μg/mL
Anti-inflammatoryTNF-α InhibitionUp to 85% inhibition at 10 µM
AnticancerVarious Cancer Cell LinesIC50 = 49.85 μM

Q & A

Q. What are the optimal synthetic routes for preparing 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole, and how can reaction conditions be optimized to minimize byproducts?

A two-step approach is commonly employed:

  • Step 1: Methylation of a pyrazole precursor (e.g., 3,5-dibromo-4-nitro-1H-pyrazole) using NaH and methyl iodide in DMF under reflux to introduce the methoxymethyl group .
  • Step 2: Nitration using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
    Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of methyl iodide) and monitor reaction progress via TLC. Use inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

  • FTIR: Confirm nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxymethyl C-O-C bands (~1100 cm⁻¹) .
  • ¹H/¹³C NMR: Identify methoxymethyl protons (δ 3.3–3.5 ppm) and methyl groups (δ 2.1–2.3 ppm). Use DEPT-135 to distinguish quaternary carbons .
  • HPLC: Monitor purity (>95%) with a C18 column and MeCN/water mobile phase .
  • XRD: Resolve regiochemical ambiguities in nitro group positioning .

Q. How can purification challenges, such as isomer separation or decomposition, be addressed during synthesis?

  • Isomer Separation: Use silica gel column chromatography with gradient elution (hexane/EtOAc). Diastereomers may require preparative HPLC with chiral columns .
  • Decomposition Prevention: Store intermediates at –20°C and avoid prolonged exposure to light. Recrystallize final products from EtOH/DMF (1:1) to remove polar impurities .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its stability and reactivity?

XRD analysis reveals non-coplanar nitro groups (dihedral angles ~16–52° with the pyrazole ring), reducing steric strain but increasing susceptibility to nucleophilic attack. Hydrogen bonding between nitro oxygen and adjacent methyl groups enhances thermal stability up to 150°C .

Q. What computational methods are suitable for modeling the electronic effects of nitro and methoxymethyl substituents?

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying electron-deficient regions (nitro groups) for nucleophilic substitution.
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO to predict solubility trends .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structural validation?

  • Case Example: Discrepancies in nitro group orientation may arise from solution vs. solid-state conformations. Use NOESY NMR to detect through-space interactions in solution, complemented by XRD for definitive solid-state geometry .

Q. What mechanistic insights explain the compound’s potential bioactivity in pharmacological studies?

Nitro groups act as electron-withdrawing moieties, enhancing binding to enzyme active sites (e.g., HCV NS5B polymerase). Methoxymethyl groups improve membrane permeability via lipophilic interactions, as demonstrated in analogs with IC₅₀ values <10 μM .

Q. What are the kinetic and thermodynamic factors affecting its stability under varying pH and temperature conditions?

  • Acidic Conditions (pH <3): Rapid denitration occurs via protonation of nitro groups.
  • Alkaline Conditions (pH >9): Methoxymethyl hydrolysis dominates, forming formaldehyde derivatives.
  • Thermal Stability: Decomposition initiates at 150°C, detected via TGA/DSC .

Q. How do solvent polarity and reaction medium influence its reactivity in substitution reactions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, enabling regioselective substitution at the 4-position. Water content >5% promotes hydrolysis of methoxymethyl groups .

Q. What strategies mitigate toxicity risks during handling, and how are metabolic pathways evaluated?

  • Toxicity Mitigation: Use PPE and fume hoods; monitor airborne particulates via GC-MS.
  • Metabolic Profiling: Incubate with liver microsomes (e.g., rat CYP450 isoforms) to identify nitro-reduction metabolites (e.g., amine derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.